molecular formula C24H24N2O3 B11551332 N'-[(E)-(3-phenoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(3-phenoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11551332
M. Wt: 388.5 g/mol
InChI Key: MUHZJDOQBOBIFS-PCLIKHOPSA-N
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Description

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound with the molecular formula C32H29N5O5S . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry. The structure of this compound includes phenoxy and acetohydrazide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 3-phenoxybenzaldehyde with 2-[4-(propan-2-yl)phenoxy]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a controlled temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzoic acids, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenoxyacetohydrazides .

Scientific Research Applications

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The phenoxy and acetohydrazide groups in the compound can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide stands out due to its unique combination of phenoxy and acetohydrazide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C24H24N2O3/c1-18(2)20-11-13-21(14-12-20)28-17-24(27)26-25-16-19-7-6-10-23(15-19)29-22-8-4-3-5-9-22/h3-16,18H,17H2,1-2H3,(H,26,27)/b25-16+

InChI Key

MUHZJDOQBOBIFS-PCLIKHOPSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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